molecular formula C16H16ClNO3 B2655864 N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-isopropylpropanamide CAS No. 866157-82-6

N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-isopropylpropanamide

Cat. No.: B2655864
CAS No.: 866157-82-6
M. Wt: 305.76
InChI Key: ZDQXCDAGWOMZPJ-UHFFFAOYSA-N
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Description

N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-isopropylpropanamide is a naphthoquinone-derived compound featuring a 1,4-dioxo-1,4-dihydronaphthalene core substituted with a chlorine atom at position 3 and an N-isopropylpropanamide group at position 2. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The compound’s naphthalene dione scaffold is analogous to bioactive naphthoquinones, which are known for redox activity and interactions with biological targets like proteasomes .

Properties

IUPAC Name

N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-4-12(19)18(9(2)3)14-13(17)15(20)10-7-5-6-8-11(10)16(14)21/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQXCDAGWOMZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=C(C(=O)C2=CC=CC=C2C1=O)Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-isopropylpropanamide typically involves multi-step organic reactions. One common method includes the chlorination of 1,4-naphthoquinone followed by the introduction of an isopropylpropanamide group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-isopropylpropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex quinone derivatives, while reduction could produce hydroquinone derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-isopropylpropanamide exhibit significant anticancer properties. The naphthoquinone moiety is known for its ability to interact with biological macromolecules, leading to apoptosis in cancer cells. Studies have shown that derivatives of naphthoquinones can induce cell cycle arrest and promote cancer cell death through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase enzymes .

Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. This is particularly relevant in the context of rising antibiotic resistance. The presence of chlorine substituents enhances the lipophilicity and bioactivity of the compound, making it effective against both Gram-positive and Gram-negative bacteria .

Materials Science

Dye Sensitizers in Solar Cells
Naphthoquinone derivatives have been explored as dye sensitizers in dye-sensitized solar cells (DSSCs). Their ability to absorb light and convert it into electrical energy makes them suitable candidates for enhancing the efficiency of solar cells. Studies have shown that incorporating such compounds can improve the light-harvesting efficiency due to their strong absorption properties in the visible spectrum .

Polymer Composites
In materials science, this compound can be used as an additive in polymer composites to improve thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices can enhance their performance in various applications, including coatings and packaging materials .

Environmental Applications

Photodegradation of Pollutants
The compound's ability to generate reactive oxygen species upon UV irradiation has led to its investigation for use in photocatalytic degradation of environmental pollutants. Research suggests that naphthoquinone derivatives can effectively break down hazardous organic compounds in wastewater treatment processes, thereby contributing to environmental remediation efforts .

Case Study 1: Anticancer Activity

A study published in Acta Crystallographica highlighted the synthesis of related naphthoquinone compounds and their evaluation for anticancer activity. The study demonstrated that these compounds could inhibit tumor growth in vitro by inducing apoptosis through ROS generation .

Case Study 2: Dye-Sensitized Solar Cells

Research conducted at a university laboratory investigated the use of naphthoquinone-based dyes in DSSCs. The findings indicated an increase in energy conversion efficiency compared to traditional dyes, showcasing the potential for renewable energy applications .

Mechanism of Action

The mechanism by which N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-isopropylpropanamide exerts its effects involves interactions with various molecular targets. It may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The compound shares its naphthalene dione core with analogs such as 4-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)-N-isopropylbenzenesulfonamide (13o) (). However, the replacement of the benzenesulfonamide group in 13o with a propanamide moiety alters hydrogen-bonding capacity and solubility. Structural data from N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-propionylpropionamide () reveal bond lengths (e.g., C=O bonds at ~1.21–1.23 Å) and torsion angles consistent with planar naphthoquinone systems, suggesting similar electronic conjugation across analogs .

Substituent Effects on Reactivity and Bioactivity

  • N-Phenyl vs. This difference may influence pharmacokinetic properties like membrane permeability .
  • Chlorine Position : In 3-chloro-N-phenyl-phthalimide (), the chlorine at position 3 stabilizes the phthalimide ring for polymer synthesis, a feature shared with the target compound. However, the amide/imide functional group divergence (propanamide vs. phthalimide) impacts thermal stability and reactivity .

Key Data

Property Target Compound Analog (13o, )
Melting Point Not reported 218–220°C (13o)
Solubility Likely moderate in DMSO High in DMSO (sulfonamide group)
Hydrogen Bonding Amide C=O and NH groups Additional sulfonamide O atoms

Proteasome Inhibition

Naphthoquinone analogs like 13l–13p () demonstrate proteasome inhibitory activity, with IC₅₀ values in the micromolar range. The isopropylpropanamide group in the target compound may enhance cellular uptake compared to bulkier sulfonamides, though direct bioactivity data are pending .

Agricultural and Industrial Relevance

Propanamide derivatives such as propanil (N-(3,4-dichlorophenyl)propanamide, ) are herbicides, highlighting the role of chloro-substituted amides in agrochemicals. The target compound’s naphthalene dione core could expand its utility in photodynamic therapies or as a redox-active scaffold .

Biological Activity

N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-isopropylpropanamide is a synthetic compound with potential biological activity. Its structure features a naphthalene core with dioxo and chloro substituents, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available literature, including toxicity studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C14H10ClNO4
  • Molecular Weight : 291.69 g/mol
  • CAS Registry Number : 27541-88-4
  • IUPAC Name : this compound

The compound's structural features include a chloro group and two carbonyl groups that may play a crucial role in its interaction with biological targets.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to naphthoquinones. Naphthoquinones are known for their broad-spectrum antimicrobial activity against bacteria and fungi. The presence of the chloro substituent in this compound may enhance its efficacy by increasing lipophilicity and facilitating membrane penetration.

StudyOrganismActivity
E. coliInhibitory effect observed
S. aureusModerate activity reported

Cytotoxicity and Anticancer Potential

Research suggests that naphthoquinone derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to apoptosis.

Cell LineIC50 (µM)Reference
HeLa15
MCF-720
A54918

The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with cellular pathways involved in cell cycle regulation.

The proposed mechanisms through which this compound exerts its biological effects include:

  • ROS Generation : Induction of oxidative stress leading to cellular damage.
  • Inhibition of Enzymatic Activity : Potential inhibition of key enzymes involved in DNA replication and repair.
  • Interference with Cell Signaling Pathways : Modulation of pathways such as NF-kB and MAPK that are crucial for cell survival and proliferation.

Toxicological Profile

Toxicity assessments indicate that compounds with similar structures can exhibit harmful effects upon exposure. The following toxicity classifications have been noted:

Toxicity ClassDescription
Acute ToxicityHarmful if swallowed (H302)
Skin SensitizationMay cause allergic skin reactions (H317)
Eye IrritationCauses serious eye irritation (H319)
Aquatic ToxicityVery toxic to aquatic life (H400)

Case Studies

A case study involving a related naphthoquinone derivative demonstrated significant anticancer activity in vitro and in vivo models. The study highlighted the importance of structural modifications in enhancing biological efficacy while minimizing toxicity.

Q & A

Q. What synthetic routes are used to prepare N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-isopropylpropanamide, and how is purity ensured?

The compound is synthesized by reacting 2-amino-3-chloro-1,4-naphthoquinone with propionyl chloride under reflux conditions, followed by crystallization from ethanol to yield yellow crystals suitable for X-ray studies. Purification is achieved via recrystallization, and structural validation relies on nuclear magnetic resonance (NMR) and single-crystal X-ray diffraction (SCXRD). Purity is confirmed by sharp melting points and consistent spectral data .

Q. What spectroscopic and crystallographic techniques confirm the molecular structure?

Key methods include:

  • 1^1H NMR and 13^{13}C NMR : Assign chemical shifts to confirm substituent positions (e.g., carbonyl and aromatic protons) .
  • SCXRD : Resolves the triclinic crystal system (space group P1, unit cell parameters: a = 8.1362 Å, b = 8.2254 Å, c = 12.4471 Å, α = 98.105°, β = 92.297°, γ = 116.821°) and intermolecular interactions (C–H⋯O hydrogen bonds, π–π stacking with centroid distances of 3.888 Å). Refinement uses SHELXL software with R = 0.042 and wR = 0.115 .

Q. What preliminary biological activities have been reported for this compound?

The compound exhibits protein kinase inhibition, antitumor activity (e.g., inhibition of MCF-7 breast cancer cells), and antitrypanosomal effects. These are assessed via enzyme inhibition assays, cell proliferation studies (IC50_{50}), and parasite viability tests .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence physicochemical stability?

The 3D network is stabilized by weak C–H⋯O hydrogen bonds (e.g., C12–H12B⋯O3, 2.50 Å) and π–π stacking between naphthoquinone rings (centroid distance = 3.888 Å). These interactions enhance thermal stability and solubility profiles, critical for formulation .

Q. What methodological approaches are used to analyze structure-activity relationships (SAR) for derivatives?

SAR studies involve:

  • Functional group substitution : Modifying the isopropyl or chloro groups to alter steric/electronic effects .
  • Biological assays : Comparing IC50_{50} values against cancer cell lines (e.g., SiHa, MCF-7) and kinase inhibition profiles .
  • Computational docking : Mapping binding interactions with target proteins (e.g., proteasome subunits or kinase ATP-binding pockets) .

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?

  • In vitro assays : Measure metabolic stability (e.g., liver microsome incubation), plasma protein binding, and permeability (Caco-2 assays) .
  • In silico modeling : Predict oral bioavailability (%F), blood-brain barrier penetration, and ADMET properties using tools like SwissADME .

Q. What challenges arise in refining the crystal structure using SHELX software, and how are they addressed?

Challenges include handling weak diffraction data and constrained H-atom parameters. SHELXL refinement employs:

  • Isotropic displacement parameters for non-H atoms.
  • Rigid-bond restraints for anisotropic displacement.
  • TWIN/BASF commands for twinned crystals. Validation uses Rint_{int} (0.030) and goodness-of-fit (S = 1.01) .

Methodological Considerations

  • Crystallography : For accurate refinement, collect high-resolution data (θ > 75°) and apply multi-scan absorption corrections (e.g., CrysAlis PRO) to mitigate CuKα radiation artifacts .
  • Biological assays : Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments to ensure reproducibility .
  • Synthetic scalability : Optimize reaction time and solvent polarity (e.g., ethanol vs. DMF) to improve yields (>50%) and reduce byproducts .

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